2-Isopropyl-5-methylcyclohexyl acrylate
Description
2-Isopropyl-5-methylcyclohexyl acrylate is an acrylate ester featuring a bicyclic terpene-derived substituent (menthyl group) attached to the acrylate moiety. Its structure combines the reactivity of the acrylate group (CH₂=CHCOO−) with the steric and hydrophobic properties of the cyclohexyl backbone. This compound has been synthesized via microwave-assisted Michael addition reactions under solvent-free conditions, achieving 60% yield when reacted with isatin derivatives . Its applications span synthetic chemistry (e.g., as a Michael acceptor) and pharmacology, where structurally related menthyl esters exhibit anticonvulsant or sedative effects depending on the substituents .
Properties
CAS No. |
82277-50-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) prop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |
InChI Key |
XJBRSZAYOKVFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Isopropyl-5-methylcyclohexyl acrylate can be achieved through several methods. One common method involves the esterification of 2-Propenoic acid with 5-methyl-2-(1-methylethyl)cyclohexanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods often involve large-scale esterification processes using similar reaction conditions .
Chemical Reactions Analysis
2-Isopropyl-5-methylcyclohexyl acrylate undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl acrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form polymer chains . This process is initiated by the presence of initiators such as peroxides or azo compounds .
Comparison with Similar Compounds
Reactivity in Michael Addition Reactions
A key distinguishing feature of 2-isopropyl-5-methylcyclohexyl acrylate is its selectivity in microwave-promoted Michael additions. Unlike smaller acrylates (e.g., methyl or ethyl acrylate), it avoids side reactions like Baylis-Hillman adduct formation, yielding only the desired Michael product (Table 1) .
Table 1: Reactivity of Acrylates in Microwave-Assisted Michael Additions
| Acrylate Ester | Reaction Outcome | Yield | Side Products |
|---|---|---|---|
| Methyl acrylate | No reaction | 0% | None |
| Ethyl acrylate | Baylis-Hillman/Michael adduct mix | 65% | Yes |
| 2-Ethylhexyl acrylate | Michael adduct (moderate yield) | 50% | Minimal |
| This compound | Sole Michael adduct | 60% | None |
The steric bulk of the cyclohexyl group likely hinders nucleophilic attack at the β-position, suppressing Baylis-Hillman pathways .
Physical and Chemical Properties
The cyclohexyl substituent imparts distinct physical properties compared to linear or shorter-chain acrylates:
Table 2: Comparative Physical Properties
The higher molecular weight and rigidity of the cyclohexyl group may increase glass transition temperatures (Tg) in polymers compared to linear esters like 2-ethylhexyl acrylate .
Pharmacological Potential
For example:
- Menthyl GABA ester : Anticonvulsant activity (87–1350 mg/kg dose range).
- Menthyl glycine ester : Sedative effects (175 mg/kg dose) .
This suggests that the acrylate derivative’s bulkiness could influence bioavailability or target engagement compared to smaller esters.
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